

Decoding the Certificate of Analysis for Creatinine-d5: A Technical Guide

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Compound of Interest

Compound Name: **Creatinine-d5**

Cat. No.: **B15553908**

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For Researchers, Scientists, and Drug Development Professionals

Creatinine-d5, a deuterated analog of creatinine, is an indispensable tool in clinical and pharmaceutical research, primarily serving as an internal standard for mass spectrometry-based quantification of endogenous creatinine. A Certificate of Analysis (CoA) for this compound is a critical document that guarantees its identity, purity, and isotopic enrichment, ensuring the accuracy and reliability of experimental results. This guide provides an in-depth explanation of the key components of a **Creatinine-d5** CoA, complete with detailed experimental protocols and data interpretation.

Product Information and Physical Properties

The initial section of a CoA provides fundamental details about the **Creatinine-d5** lot. This information is crucial for traceability and proper handling and storage.

Parameter	Specification
Product Name	Creatinine-d5 (N-methyl-d3, 2,2-d2)
Catalog Number	Varies by Manufacturer
Lot Number	Unique Lot-Specific Identifier
Molecular Formula	C ₄ H ₂ D ₅ N ₃ O
Molecular Weight	118.15 g/mol
CAS Number	143827-20-7 (for d3); mixture
Appearance	White to off-white solid
Solubility	Soluble in Water
Storage Conditions	-20°C, protect from light and moisture

Analytical Data Summary

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of **Creatinine-d5**. These results confirm that the material meets the required quality standards.

Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.8%
Isotopic Enrichment	LC-MS/MS	≥ 99 atom % D	99.6 atom % D
Identity Confirmation	¹ H-NMR, ¹³ C-NMR, MS	Conforms to Structure	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Residual Solvents	GC-HS	Meets USP <467> limits	Conforms
Elemental Analysis	Combustion Analysis	Conforms to Theory ±0.4%	Conforms

Detailed Experimental Protocols

To ensure transparency and allow for methodological assessment, a comprehensive CoA includes detailed descriptions of the analytical methods used.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the percentage of the desired compound in the material, separating it from any non-isotopically labeled impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV absorbance at 210 nm.[1]
- Procedure: A known concentration of the **Creatinine-d5** standard is dissolved in the mobile phase and injected into the HPLC system. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Purpose: To determine the percentage of deuterium atoms at the specified labeled positions and to quantify the distribution of different isotopologues (e.g., d0 to d5).

Methodology:

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the molecular ions of **Creatinine-d5** and its isotopologues.
- Procedure: The sample is introduced into the mass spectrometer, and the relative intensities of the ion signals corresponding to the different deuterated forms of creatinine are measured. The isotopic enrichment is calculated based on the relative abundance of the fully deuterated (d5) species compared to the less deuterated and non-deuterated forms.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Purpose: To confirm that the chemical structure of the compound is consistent with that of **Creatinine-d5**.

Methodology:

- ¹H-NMR (Proton NMR): The sample is dissolved in a suitable deuterated solvent (e.g., D₂O), and the ¹H-NMR spectrum is acquired. The spectrum is analyzed for the presence and integration of characteristic proton signals. For **Creatinine-d5**, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
- ¹³C-NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule, further confirming its identity.[2]
- Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of the molecular ion is determined. For **Creatinine-d5**, the observed molecular ion peak should correspond to its theoretical mass.

Water Content by Karl Fischer Titration

Purpose: To quantify the amount of water present in the material, as excess water can affect the true concentration of the standard.

Methodology:

- Instrumentation: A Karl Fischer titrator.
- Procedure: A known weight of the **Creatinine-d5** sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The amount of reagent consumed is directly proportional to the amount of water in the sample.

Residual Solvents by Gas Chromatography-Headspace (GC-HS)

Purpose: To detect and quantify any organic solvents remaining from the synthesis and purification processes.

Methodology:

- Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Procedure: The sample is placed in a sealed vial and heated to volatilize any residual solvents into the headspace. A sample of the headspace gas is then injected into the GC for separation and quantification. The results are compared against the limits set by regulatory guidelines such as USP <467>.[\[6\]](#)

Elemental Analysis

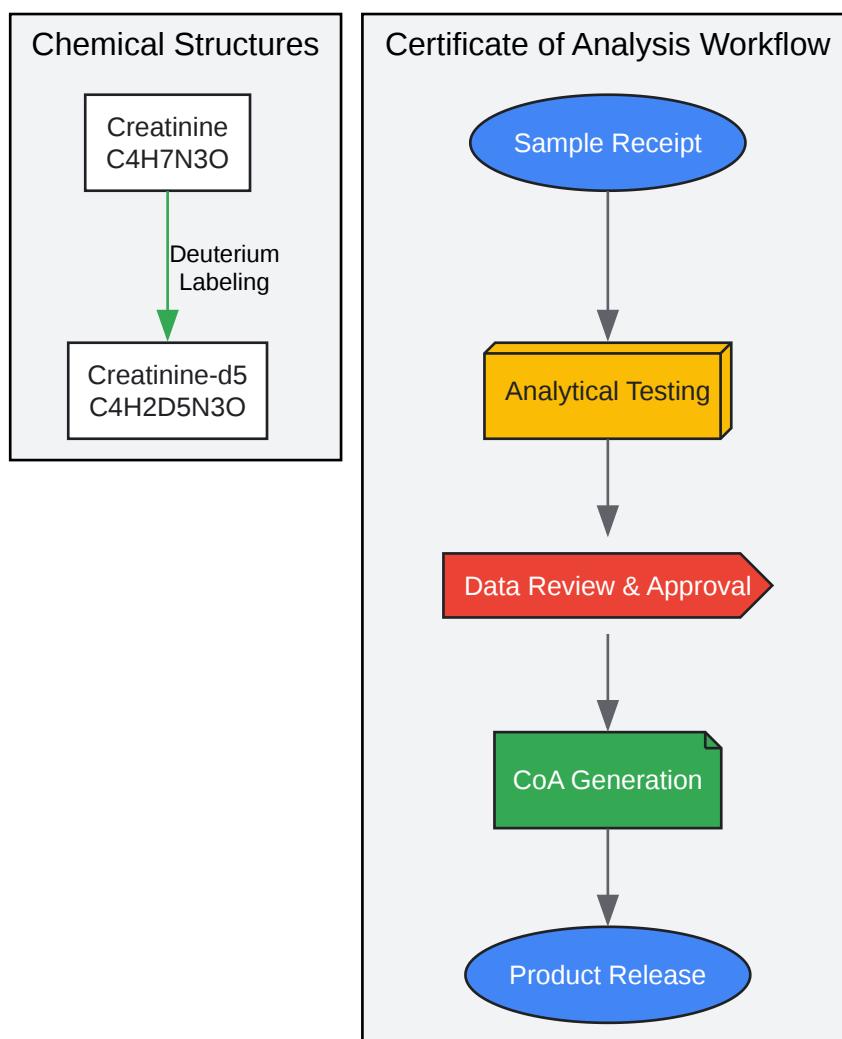
Purpose: To determine the percentage of carbon, hydrogen, and nitrogen in the compound and compare it to the theoretical values for **Creatinine-d5**.

Methodology:

- Instrumentation: A CHN elemental analyzer.
- Procedure: A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the elemental composition.[\[7\]](#)[\[8\]](#)[\[9\]](#)

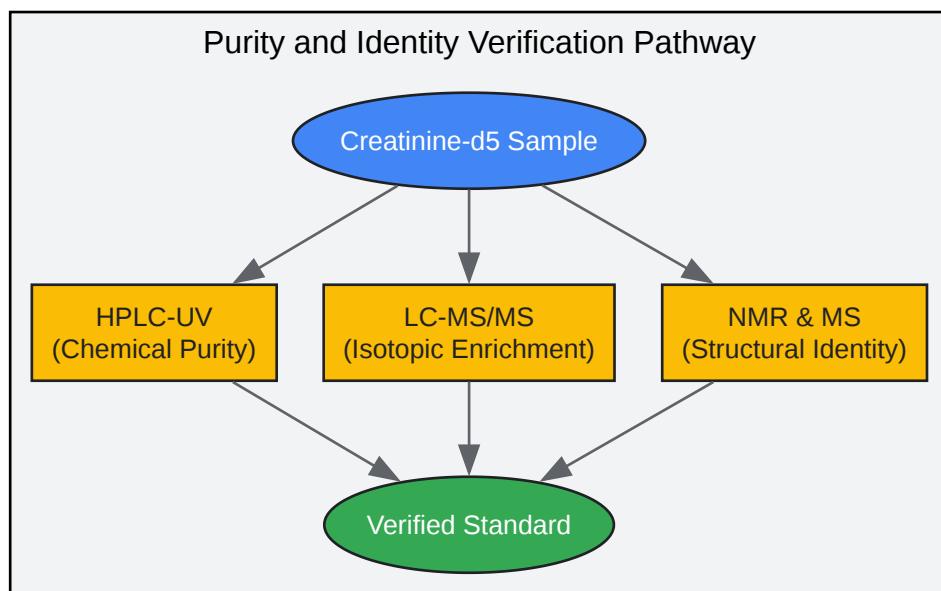
Visualizing Key Relationships and Workflows

Diagrams are essential for quickly understanding complex processes and relationships.



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Caption: Relationship between Creatinine and **Creatinine-d5** and the CoA workflow.



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Caption: Logical flow of purity and identity testing for **Creatinine-d5**.

Conclusion

The Certificate of Analysis for **Creatinine-d5** is a comprehensive quality control document that provides researchers and drug development professionals with the necessary assurance of the standard's identity, purity, and isotopic composition. A thorough understanding of the data presented and the methodologies employed is crucial for maintaining the integrity of analytical data and ensuring the success of research and development endeavors. By carefully reviewing each section of the CoA, scientists can confidently use **Creatinine-d5** as a reliable internal standard in their quantitative analyses.

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